molecular formula C10H16ClN3O2 B2876560 Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate;hydrochloride CAS No. 2361703-40-2

Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate;hydrochloride

Cat. No.: B2876560
CAS No.: 2361703-40-2
M. Wt: 245.71
InChI Key: SROYRZYUWQEZTH-UHFFFAOYSA-N
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Description

Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate;hydrochloride is a chemical compound with a unique structure that combines an azetidine ring with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate;hydrochloride typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The pyrazole ring is then introduced through a Suzuki–Miyaura cross-coupling reaction using brominated pyrazole-azetidine hybrids and boronic acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or proteins, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate;hydrochloride is unique due to its combination of an azetidine ring and a pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 5-(azetidin-3-yl)-1-methylpyrazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-3-15-10(14)8-6-12-13(2)9(8)7-4-11-5-7;/h6-7,11H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROYRZYUWQEZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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